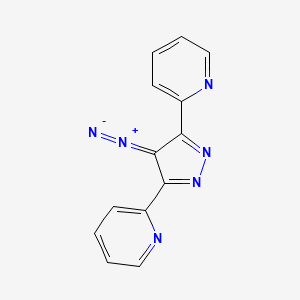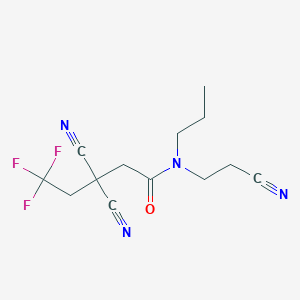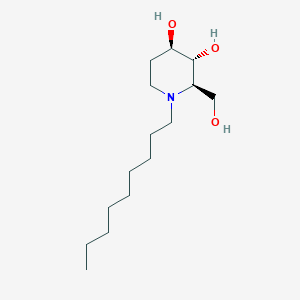
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and nonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and alkyl substitutions. Examples include:
- (2R,3R,4R)-2-(hydroxymethyl)-1-octylpiperidine-3,4-diol
- (2R,3R,4R)-2-(hydroxymethyl)-1-decylpiperidine-3,4-diol
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
921199-25-9 |
|---|---|
分子式 |
C15H31NO3 |
分子量 |
273.41 g/mol |
IUPAC名 |
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-10-16-11-9-14(18)15(19)13(16)12-17/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1 |
InChIキー |
BSFYPQCTWWSOLY-RBSFLKMASA-N |
異性体SMILES |
CCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
正規SMILES |
CCCCCCCCCN1CCC(C(C1CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
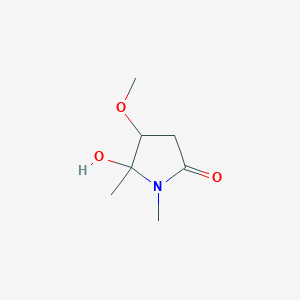
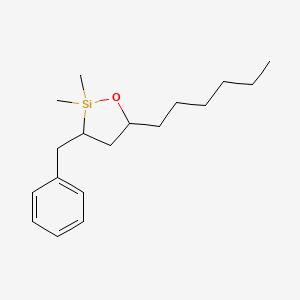
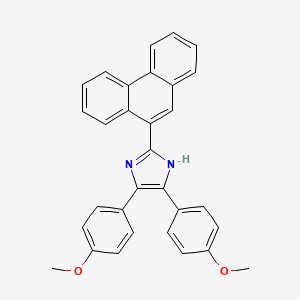
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
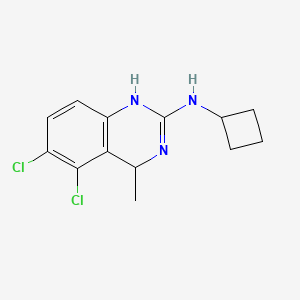
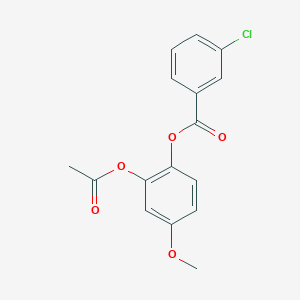
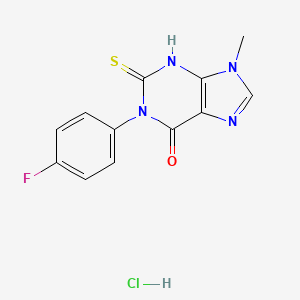
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
